4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE
Overview
Description
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purin ring system and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A compound with a similar imidazo[2,1-f]purin structure.
N,N-Dimethyl-2-acetamide: Another compound with related chemical properties.
Uniqueness
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and potential applications. Its distinct structure allows for diverse chemical modifications and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2,4-dimethyl-7-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-13-4-6-14(7-5-13)17-12-27-18-19(25(2)22(30)26(3)20(18)29)24-21(27)28(17)15-8-10-16(11-9-15)33(23,31)32/h4-12H,1-3H3,(H2,23,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYWGWMHVYKFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)S(=O)(=O)N)N(C(=O)N(C4=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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